N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide
Übersicht
Beschreibung
AZD-4547 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. It is an orally bioavailable small molecule that targets fibroblast growth factor receptors 1, 2, and 3. The fibroblast growth factor signaling axis is implicated in various biological processes, including tissue repair, hematopoiesis, angiogenesis, and embryonic development. Deregulation of this pathway is associated with tumorigenesis and chemoresistance .
Wirkmechanismus
Target of Action
AZD-4547 is a novel and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases . It primarily targets FGFR1, FGFR2, and FGFR3 . FGFRs play key roles in multiple biological processes including tissue repair, hematopoiesis, angiogenesis, and embryonic development . They are increasingly implicated in tumorigenesis and chemoresistance .
Mode of Action
AZD-4547 binds to and inhibits FGFR, which may result in the inhibition of FGFR-related signal transduction pathways . It inhibits recombinant FGFR kinase activity in vitro and suppresses FGFR signaling and growth in tumor cell lines with deregulated FGFR expression . In cells, AZD4547 potently inhibits autophosphorylation of FGFR1, 2, and 3 tyrosine kinases .
Biochemical Pathways
FGF ligand binding results in FGFR dimerization, followed by receptor autophosphorylation and activation of downstream signaling pathways . AZD-4547 attenuates the activation of FGFR1-FGFR substrate 2 (FRS-2), ERK/mitogen-activated protein kinase (MAPK), and AKT/mammalian target of rapamycin (AKT/mTOR) signalings .
Biochemische Analyse
Biochemical Properties
AZD-4547 plays a crucial role in inhibiting the activity of FGFR1, FGFR2, and FGFR3 tyrosine kinases. It binds to these receptors and prevents their autophosphorylation, which is essential for their activation . The compound has shown high selectivity for FGFR1, FGFR2, and FGFR3, with weaker inhibition of FGFR4 . By inhibiting these receptors, AZD-4547 disrupts the downstream signaling pathways that are critical for cell proliferation and survival .
Cellular Effects
AZD-4547 has significant effects on various cell types and cellular processes. It inhibits the proliferation of tumor cells with deregulated FGFR expression and induces apoptosis in these cells . The compound also affects cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are involved in cell growth and survival . Additionally, AZD-4547 has been shown to influence gene expression and cellular metabolism by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, AZD-4547 exerts its effects by binding to the ATP-binding site of FGFR1, FGFR2, and FGFR3, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways . The compound also induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Furthermore, AZD-4547 has been shown to inhibit the activation of transcription factors such as EGR1, ELK-1/SRF, AP-1, and NFκB, which play critical roles in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AZD-4547 have been observed to change over time. The compound has shown stability and sustained activity in inhibiting FGFR signaling and tumor growth in preclinical models . Long-term studies have demonstrated that AZD-4547 can maintain its efficacy in reducing tumor size and inhibiting cell proliferation over extended periods .
Dosage Effects in Animal Models
The effects of AZD-4547 vary with different dosages in animal models. At efficacious doses, the compound has shown potent antitumor activity without significant adverse effects . At higher doses, AZD-4547 may cause toxic effects, including weight loss and changes in blood parameters . The optimal dosage for achieving therapeutic effects while minimizing toxicity needs to be carefully determined through dose-escalation studies .
Metabolic Pathways
AZD-4547 is involved in several metabolic pathways, primarily through its interaction with FGFRs . The compound inhibits the phosphorylation of FGFRs, which in turn affects the downstream signaling pathways such as MAPK and PI3K/AKT . These pathways are crucial for cell proliferation, differentiation, and survival . Additionally, AZD-4547 may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways .
Transport and Distribution
Within cells and tissues, AZD-4547 is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, AZD-4547 accumulates in specific compartments where it exerts its inhibitory effects on FGFRs . The localization and accumulation of the compound may vary depending on the cell type and experimental conditions .
Subcellular Localization
The subcellular localization of AZD-4547 is primarily associated with its target receptors, FGFR1, FGFR2, and FGFR3 . The compound binds to these receptors at the cell membrane and inhibits their kinase activity . Additionally, AZD-4547 may be directed to specific cellular compartments through targeting signals or post-translational modifications . The precise localization of the compound within the cells can influence its activity and function .
Vorbereitungsmethoden
The preparation of AZD-4547 involves several synthetic routes and reaction conditions. One method includes the preparation of a first intermediate, ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate. This intermediate undergoes further reactions to form the final compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
AZD-4547 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Wissenschaftliche Forschungsanwendungen
AZD-4547 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den Fibroblasten-Wachstumsfaktor-Rezeptor-Signalweg und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Fibroblasten-Wachstumsfaktor-Rezeptoren bei Zellwachstum, -differenzierung und -überleben zu untersuchen.
Medizin: AZD-4547 befindet sich in der klinischen Erprobung zur Behandlung von Fibroblasten-Wachstumsfaktor-Rezeptor-abhängigen Tumoren, darunter nicht-kleinzelliger Lungenkrebs, Magenkrebs und Endometriumkarzinom
5. Wirkmechanismus
AZD-4547 entfaltet seine Wirkung durch Hemmung der Aktivität von Fibroblasten-Wachstumsfaktor-Rezeptoren 1, 2 und 3. Nach der Bindung an diese Rezeptoren verhindert es ihre Autophosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Fibroblasten-Wachstumsfaktor-Rezeptor-deregulierten Tumorzellen . Die beteiligten molekularen Ziele und Signalwege umfassen den Mitogen-aktivierten Proteinkinase-Signalweg und den Phosphoinositid-3-Kinase-Signalweg .
Vergleich Mit ähnlichen Verbindungen
AZD-4547 ist einzigartig in seiner hohen Selektivität für Fibroblasten-Wachstumsfaktor-Rezeptoren 1, 2 und 3, mit minimaler Aktivität gegenüber anderen Kinasen wie dem Kinase-Insert-Domänen-Rezeptor. Diese Selektivität reduziert das Potenzial für Off-Target-Effekte und erhöht seine therapeutische Wirksamkeit . Ähnliche Verbindungen umfassen:
BGJ398: Ein weiterer selektiver Inhibitor von Fibroblasten-Wachstumsfaktor-Rezeptoren, jedoch mit einer anderen chemischen Struktur.
JNJ-42756493: Ein Pan-Fibroblasten-Wachstumsfaktor-Rezeptor-Inhibitor mit Aktivität gegen alle vier Fibroblasten-Wachstumsfaktor-Rezeptor-Isoformen.
Eigenschaften
IUPAC Name |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQMAABPASPXMW-HDICACEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145887 | |
Record name | AZD-4547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035270-39-3 | |
Record name | AZD-4547 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035270393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-4547 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-4547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABSK-091 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2167OG1EKJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of AZD-4547?
A1: AZD-4547 functions as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, FGFR2, and FGFR3. [, ] By competitively binding to the ATP-binding site of these receptors, AZD-4547 blocks downstream signaling pathways involved in tumor cell growth and survival. []
Q2: Which cancers are particularly sensitive to AZD-4547 treatment?
A2: Preclinical studies have shown significant antitumor activity of AZD-4547 in cancers with dysregulated FGFR signaling. For instance, gastric cancers exhibiting FGFR2 gene amplification demonstrated pronounced sensitivity to AZD-4547. [] Additionally, in vitro and in vivo models of imatinib-resistant gastrointestinal stromal tumors (GIST) with activated FGFR signaling pathways, but lacking secondary KIT mutations, showed remarkable responses to AZD-4547 treatment. []
Q3: How does AZD-4547 compare to other FGFR inhibitors in terms of selectivity?
A3: Unlike some earlier FGFR inhibitors that displayed activity against the kinase insert domain receptor (KDR), AZD-4547 exhibits enhanced selectivity for FGFR1, FGFR2, and FGFR3. This selectivity profile minimizes off-target effects related to KDR inhibition, as confirmed in preclinical studies. []
Q4: Has AZD-4547 shown efficacy in combination therapies?
A4: Research suggests potential benefits of combining AZD-4547 with other targeted therapies. For example, in non-small cell lung cancer (NSCLC) cell lines, combining AZD-4547 with a Mer tyrosine kinase inhibitor demonstrated superior inhibition of colony formation compared to either agent alone, highlighting the synergistic potential of targeting complementary signaling pathways. [] Similarly, in head and neck squamous cell carcinoma (HNSCC), combining AZD-4547 with a c-Met inhibitor (PF-02341066) significantly suppressed tumor growth in vitro, suggesting a promising strategy to disrupt tumor-stroma interactions. []
Q5: Are there any known resistance mechanisms to AZD-4547?
A5: While AZD-4547 demonstrates potent antitumor activity in FGFR-dependent cancers, prolonged inhibition of specific signaling pathways can lead to the emergence of resistance. In the case of GIST, long-term treatment with imatinib, a KIT inhibitor, can induce clonal evolution and select for cancer cells with upregulated FGFR signaling, rendering them resistant to imatinib but sensitive to AZD-4547. [] This highlights the dynamic nature of tumor evolution and the need for continuous monitoring and potentially adaptive therapeutic strategies.
Q6: Are there any insights into the structural features of AZD-4547 that contribute to its FGFR selectivity?
A7: Structural studies have provided insights into the binding modes of AZD-4547 within the ATP-binding pocket of different FGFR isoforms. These studies reveal diverse interactions and conformational changes that contribute to the compound's selectivity profile. [] For instance, the specific interactions of AZD-4547 within the hinge region and the DFG motif of FGFR kinases are crucial for its inhibitory activity. [] Further research exploring the structure-activity relationship of AZD-4547 and its analogs could aid in designing even more potent and selective FGFR inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.